Product packaging for Bis(2,4-dichlorophenyl) disulfide(Cat. No.:CAS No. 15433-50-8)

Bis(2,4-dichlorophenyl) disulfide

Cat. No.: B12813999
CAS No.: 15433-50-8
M. Wt: 356.1 g/mol
InChI Key: XJGRTQYOTRFQBQ-UHFFFAOYSA-N
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Description

Bis(2,4-dichlorophenyl) disulfide is an organic disulfide compound of significant interest in chemical research and development . Disulfide compounds like this are versatile intermediates and core structures in various fields. They serve as key building blocks in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions to form new carbon-sulfur or carbon-carbon bonds . Furthermore, the disulfide functional group is a critical motif in biological chemistry; it is found in proteins and pharmacologically active compounds . Research into related disulfide structures has revealed potential biological activities, including functioning as fungicidal and antitumor agents . The structural framework of bis(halophenyl) disulfides is characterized by a covalent S-S bond, with the aromatic rings often exhibiting a dihedral angle approaching 90°, as observed in the closely related bis(2,3-dichlorophenyl) disulfide . This product is intended for research and laboratory use. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H6Cl4S2 B12813999 Bis(2,4-dichlorophenyl) disulfide CAS No. 15433-50-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15433-50-8

Molecular Formula

C12H6Cl4S2

Molecular Weight

356.1 g/mol

IUPAC Name

2,4-dichloro-1-[(2,4-dichlorophenyl)disulfanyl]benzene

InChI

InChI=1S/C12H6Cl4S2/c13-7-1-3-11(9(15)5-7)17-18-12-4-2-8(14)6-10(12)16/h1-6H

InChI Key

XJGRTQYOTRFQBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)SSC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for Bis 2,4 Dichlorophenyl Disulfide

Classical Approaches for Diaryl Disulfide Bond Formation

Traditional methods for forming the disulfide bond remain cornerstones of organic synthesis due to their reliability and well-established procedures. These approaches primarily involve the oxidative coupling of thiol precursors or strategies based on nucleophilic substitution.

Oxidative Coupling of Thiol Precursors (e.g., 2,4-Dichlorothiophenol)

The most direct and widely employed method for synthesizing symmetrical diaryl disulfides like Bis(2,4-dichlorophenyl) disulfide is the oxidative coupling of the corresponding thiol, in this case, 2,4-Dichlorothiophenol. This transformation involves the formation of a sulfur-sulfur bond from two thiol molecules, formally a 2e⁻ oxidation process. A vast array of oxidizing agents has been utilized for this purpose, ranging from simple halogens and peroxides to metal-based catalysts and atmospheric oxygen. researchgate.netboisestate.edu

Common oxidants include:

Iodine (I₂): A mild and effective reagent for thiol oxidation. The reaction is often rapid and proceeds in high yield. nih.gov Iodine can be used in stoichiometric amounts or as a catalyst in aerobic oxidations, where it is regenerated in situ. researchgate.netnih.gov For instance, various thiols can be converted to their corresponding disulfides with yields often exceeding 90% using iodine in solvents like wet acetonitrile. researchgate.net

Hydrogen Peroxide (H₂O₂): An environmentally benign oxidant, as its only byproduct is water. researchgate.net These reactions are typically catalyzed by species such as iodide ions. researchgate.netorganic-chemistry.org The combination of H₂O₂ with a catalytic amount of iodide provides an efficient system for oxidizing diverse thiols to disulfides. organic-chemistry.org

Air/Oxygen (O₂): The use of atmospheric oxygen as the terminal oxidant represents a highly sustainable and cost-effective approach. nih.gov These aerobic oxidations often require a catalyst, such as cobalt phthalocyanine (B1677752) or iodine, to facilitate the reaction. researchgate.netnih.gov

Dimethyl Sulfoxide (B87167) (DMSO): DMSO can act as an oxidant, particularly under acidic conditions or when catalyzed by certain species like dichlorodioxomolybdenum(VI). organic-chemistry.orgbiolmolchem.com

The choice of oxidant and reaction conditions can be tailored to the specific substrate to maximize yield and minimize side reactions, such as over-oxidation to sulfonic acids. boisestate.edu

Table 1: Comparison of Oxidizing Agents for Thiol to Disulfide Conversion

Oxidizing System Typical Conditions Advantages Common Yields
Iodine (I₂) / Wet MeCN Room temperature, short reaction time researchgate.net Fast, high efficiency, mild conditions >90% researchgate.net
H₂O₂ / NaI (cat.) Room temperature, solvent or solvent-free researchgate.netorganic-chemistry.org Environmentally benign, cost-effective organic-chemistry.org >95% organic-chemistry.org
Air (O₂) / I₂ (cat.) 70 °C, EtOAc, O₂ balloon nih.gov Sustainable, uses atmospheric oxygen nih.gov 66-98% nih.gov
DMSO / HI Acidic conditions biolmolchem.com Utilizes common solvent as oxidant Good to Excellent biolmolchem.com

| Fe(TPP)Cl / UHP | Methanol, room temperature tubitak.gov.tr | Biomimetic system, high conversion rates tubitak.gov.tr | >90% tubitak.gov.tr |

This table is generated based on data from studies on various thiols, which is indicative of the general effectiveness of these methods for precursors like 2,4-Dichlorothiophenol.

Nucleophilic Substitution Strategies in Disulfide Synthesis

Nucleophilic substitution reactions provide an alternative route to disulfide bond formation. While often employed for creating unsymmetrical disulfides, these strategies can also be adapted for symmetrical analogues. nih.gov The core principle involves the reaction of a sulfur-containing nucleophile with a sulfur-containing electrophile. nih.gov

One common strategy involves the reaction of an aryl halide with a disulfide source. For example, aryl iodides can react with thioglycolic acid in the presence of a copper catalyst to yield diaryl disulfides. organic-chemistry.org Another approach is the reaction of an aryl halide with a tetrathiomolybdate (B108656) salt.

More directly related to disulfide synthesis, a thiolate anion (generated from a thiol like 2,4-Dichlorothiophenol by deprotonation with a base) can react with a sulfenyl halide. In the context of symmetrical disulfides, this can occur if a portion of the thiol is first converted to a sulfenyl halide, which then reacts with the remaining thiolate. However, a more common application is in the synthesis of unsymmetrical disulfides. A related classical method is the reaction of aryl halides with alkali metal disulfides (e.g., Na₂S₂).

Modern and Sustainable Synthetic Protocols

Recent advancements in synthetic chemistry have focused on developing more environmentally friendly, efficient, and selective methods. These modern protocols often utilize alternative energy sources like visible light and microwaves or employ solvent-free conditions.

Visible Light-Mediated Photocatalytic Coupling Reactions

Visible light photocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and unique reactivity pathways. researchgate.net For the synthesis of diaryl disulfides, a notable method involves the visible light-promoted coupling of arenediazonium tetrafluoroborates with carbon disulfide (CS₂). beilstein-journals.orgnih.govnih.gov This approach provides a direct route to a variety of diaryl disulfides in good to excellent yields under environmentally friendly conditions. beilstein-journals.orgnih.gov The reaction is typically mediated by a photocatalyst, such as Ru(bpy)₃(PF₆)₂, and irradiated with a blue LED light source. beilstein-journals.org This method avoids the use of odorous thiol precursors and harsh oxidants. beilstein-journals.orgnih.gov

Table 2: Visible Light-Mediated Synthesis of Diaryl Disulfides

Reactants Catalyst Light Source Solvent Yield (%)

Data is based on a general protocol for synthesizing various diaryl disulfides. beilstein-journals.org

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat reactions, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. researchgate.net This technology has been successfully applied to the synthesis of disulfides. For example, the oxidation of thiols can be significantly accelerated under microwave irradiation.

One reported one-pot procedure for asymmetric disulfides involves reacting benzyl (B1604629) thiocyanates, thiourea, and alkyl halides in water under microwave irradiation at 90°C for just 15 minutes, achieving yields often higher than 80%. rsc.org While this specific example is for unsymmetrical disulfides, the underlying principle of using microwave energy to accelerate the formation of S-S bonds from sulfur precursors is broadly applicable and suggests a viable, rapid route for the synthesis of symmetrical compounds like this compound from 2,4-Dichlorothiophenol. researchgate.netrsc.org The key advantages are the significant reduction in reaction time from hours to minutes and often the use of more environmentally friendly solvents like water. rsc.orgnih.gov

Solid-State Oxidation Methods for Selective Disulfide Formation

Solid-state or solvent-free reactions are a cornerstone of green chemistry, minimizing waste and often simplifying product purification. mdpi.com The oxidation of thiols to disulfides can be performed efficiently under these conditions. A notable method involves the use of moist sodium periodate (B1199274) (NaIO₄) as the oxidant. mdpi.com The thiol (e.g., 2,4-Dichlorothiophenol) and the solid oxidant are ground together in a mortar and pestle at room temperature. mdpi.com The reaction is typically very fast, often completing within minutes, and provides the corresponding disulfide in high yield and purity without over-oxidation. mdpi.com This technique is applicable to a wide variety of thiols and is advantageous due to its speed, simplicity, and reduced environmental impact. mdpi.com

Table 3: Solid-State Oxidation of Various Thiols using Moist Sodium Periodate

Thiol Substrate Time (min) Yield (%)
Thiophenol 1 98
4-Chlorothiophenol 1 98
2-Naphthalenethiol 1.5 96

This table presents data for the oxidation of various thiols, demonstrating the general applicability and efficiency of the solid-state method. mdpi.com

Investigations into Reaction Mechanisms and Pathway Elucidation

The synthesis of this compound, primarily through the oxidative coupling of 2,4-dichlorobenzenethiol (B75471), involves complex reaction mechanisms that dictate the efficiency and selectivity of the transformation. Understanding these pathways is crucial for optimizing synthetic protocols. Key areas of investigation include the role of radical intermediates and the influence of catalysts in the reaction course.

Analysis of Radical Intermediates in Oxidative Coupling Processes

The oxidative coupling of thiols to disulfides is widely recognized to proceed via radical pathways, particularly involving thiyl radicals (RS•) as key intermediates. nih.govbeilstein-journals.org The formation of this compound from 2,4-dichlorobenzenethiol is a representative example of this process. The mechanism initiates with the abstraction of a hydrogen atom from the thiol (S-H) group of 2,4-dichlorobenzenethiol, generating a 2,4-dichlorophenylthiyl radical. This step can be prompted by various means, including strong oxidants, metal salts, or photoirradiation. nih.govbeilstein-journals.org

Once formed, two of these thiyl radicals can directly couple in a dimerization step to form the stable disulfide bond of this compound. beilstein-journals.org This direct dehydrogenation of thiols followed by sulfur radical coupling is an atom-economical approach, theoretically producing only H₂ as a byproduct. nih.gov

Recent research has explored these radical processes in detail. For instance, visible-light-mediated protocols have been developed that utilize photoredox catalysts or even proceed catalyst-free to generate the necessary aryl radicals. beilstein-journals.orgnih.gov In some visible-light-promoted syntheses of diaryl disulfides, an aryl radical first attacks a sulfur source, like carbon disulfide, to form a radical intermediate which then dimerizes to yield the final disulfide product. beilstein-journals.org The generation and behavior of these radical species are fundamental to the reaction's success, influencing both yield and the formation of potential byproducts. beilstein-journals.org Thiyl radicals, generated under illumination, are noted for their unique ability to promote a variety of radical bond-forming reactions under mild and chemoselective conditions. beilstein-journals.org

Table 1: Investigated Conditions for Radical-Mediated Disulfide Synthesis
MethodInitiation SourceKey IntermediateReference
N-Anomeric AmideChemical Reagent (No Oxidant)Thiyl Radical (RS•) nih.gov
Visible Light PhotoredoxVisible Light + PhotocatalystAryl Radical / Thiyl Radical Adduct beilstein-journals.org
Photocatalysis (Bi₂S₃)Blue LED IlluminationThiyl Radical (RS•) researchgate.net
Disulfide-cocatalyzed PhotoreactionVisible LightThiyl Radical (RS•) beilstein-journals.org

Role of Catalysts in Directing Disulfide Synthesis and Selectivity

Catalysts play a pivotal role in the synthesis of this compound, primarily by facilitating the oxidative coupling of the parent thiol under milder conditions and enhancing selectivity. nih.gov A range of catalytic systems, including metal-based catalysts and photocatalysts, have been developed for this transformation. nih.govresearchgate.net

Copper-catalyzed systems, for instance, are effective for C-S bond formation. mpg.dersc.org In these reactions, the copper catalyst facilitates the coupling of the thiol, often in the presence of an oxidant like oxygen, to form the disulfide. mpg.de The mechanism can involve the formation of an intermediate copper-thiolate species, which is then oxidized to generate the disulfide and regenerate the active catalyst.

More recently, photocatalysis has emerged as a green and efficient alternative. researchgate.net Bismuth sulfide (B99878) (Bi₂S₃), a simple and inexpensive semiconductor, has been shown to be an effective photocatalyst for the oxidative coupling of thiols to disulfides using water as a solvent and blue LED illumination. researchgate.net This system operates under environmentally friendly conditions, avoiding the need for sacrificial agents or additives. The proposed mechanism involves the excitation of the Bi₂S₃ photocatalyst by light, leading to the generation of electron-hole pairs that facilitate the oxidation of the thiol to a thiyl radical, which then dimerizes. researchgate.net

Iodine has also been employed as an inexpensive and low-toxicity catalyst for the aerobic oxidation of thiols. researchgate.net In this catalytic cycle, iodine oxidizes the thiol to the disulfide and is reduced to HI. The HI is then re-oxidized back to iodine by oxygen, allowing for the use of a catalytic amount of iodine with sustainable oxygen as the terminal oxidant. researchgate.net The choice of catalyst is critical as it can prevent over-oxidation of the thiol to sulfonic acids and minimize side reactions, thereby ensuring high selectivity for the desired disulfide product. nih.govresearchgate.net

Table 2: Comparison of Catalytic Systems for Thiol to Disulfide Oxidation
Catalyst SystemTerminal OxidantKey FeaturesReference
Iodine (catalytic)O₂ (Air)Inexpensive, low-toxicity, sustainable. researchgate.net
Copper Salts (e.g., CuBr, CuCl₂)O₂ or PeroxidesWell-established for C-S coupling. mpg.de
Bismuth Sulfide (Bi₂S₃)O₂ (Air)Heterogeneous photocatalyst, reusable, operates in water. researchgate.net
Rose Bengal (Organic Dye)O₂ (Air)Visible-light-mediated photoredox catalysis. bohrium.com

Structural Characterization and Computational Analysis of Bis 2,4 Dichlorophenyl Disulfide

Crystallographic Investigations of Diaryl Disulfide Geometries

X-ray crystallography is the definitive method for determining the precise spatial arrangement of atoms in a crystalline solid. While specific crystallographic data for bis(2,4-dichlorophenyl) disulfide is not prominently available, extensive studies on closely related analogs, such as bis(2,3-dichlorophenyl) disulfide, offer significant insights into the expected geometric parameters.

The conformation around the disulfide bond is defined by the C-S-S-C torsion angle (also known as the dihedral angle). This angle dictates the relative orientation of the two aryl groups. For bis(2,3-dichlorophenyl) disulfide, this torsion angle is 88.35 (11)°, indicating a non-planar, gauche conformation. rsc.orgrsc.orgnih.govresearchgate.netresearchgate.net This is a characteristic feature of most disulfides, as a near 90° angle minimizes repulsion between the lone pairs of electrons on the sulfur atoms.

ParameterValue (for bis(2,3-dichlorophenyl) disulfide)Comparative Values
S-S Bond Length 2.0252 (8) Å rsc.orgrsc.orgnih.gov2.0671 (16) Å (in bis(4-amino-2-chloro-phenyl) disulfide) grafiati.com
C-S-S-C Torsion Angle 88.35 (11)° rsc.orgrsc.orgnih.gov-84.2 (2)° (in bis(4-amino-2-chloro-phenyl) disulfide) grafiati.com

The spatial relationship between the two 2,4-dichlorophenyl rings is described by the dihedral angle between the planes of the aromatic rings. In the case of the bis(2,3-dichlorophenyl) disulfide analog, this angle is 89.83 (11)°. rsc.orgrsc.orgnih.govresearchgate.net This nearly perpendicular arrangement signifies that the two rings are almost normal to each other, a conformation that minimizes steric hindrance between the substituted rings.

The crystal packing and stability of diaryl disulfides are governed by a network of non-covalent interactions. Analysis of the bis(2,3-dichlorophenyl) disulfide crystal structure reveals several key interactions:

Halogen–Halogen Interactions: A notable intermolecular Cl···Cl contact distance of 3.4763 (11) Å is observed. rsc.orgrsc.orgnih.gov This distance is close to the sum of the van der Waals radii of two chlorine atoms, suggesting a significant halogen bonding interaction that contributes to the stability of the crystal lattice.

π–π Stacking: The crystal structure features intermolecular π–π stacking interactions between the dichlorophenyl rings of adjacent molecules. rsc.orgrsc.org The centroid-to-centroid distances for these interactions have been measured at 3.641 (2) Å and 3.696 (1) Å, indicating a parallel-displaced arrangement that is crucial for crystal cohesion. rsc.orgrsc.orgnih.gov Such interactions are a common and important stabilizing force in the assembly of aromatic molecules. nih.gov

C-H···S Interactions: Intramolecular C-H···S hydrogen bonds are also observed. rsc.orgrsc.orgnih.govresearchgate.net These weak hydrogen bonds, formed between an aromatic carbon-hydrogen bond and a sulfur atom's lone pair, play a role in locking the conformation of the molecule. academie-sciences.fr

Interaction TypeDescriptionMeasured Distance (for bis(2,3-dichlorophenyl) disulfide)
Intermolecular Halogen-Halogen Chlorine-Chlorine contact3.4763 (11) Å rsc.orgrsc.orgnih.gov
Intermolecular π–π Stacking Centroid-to-centroid distance between rings3.641 (2) Å and 3.696 (1) Å rsc.orgrsc.orgnih.gov
Intramolecular C-H···S Hydrogen bond between aromatic C-H and SulfurD⋯A distances of 3.344 (4) Å and 3.360 (4) Å academie-sciences.fr

Advanced Spectroscopic Techniques for Structural Confirmation (e.g., Nuclear Magnetic Resonance Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The three aromatic protons would appear as distinct signals in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm). The proton at C5 (between two chlorine atoms) would likely be a doublet, the proton at C6 would be a doublet, and the proton at C3 would be a doublet of doublets due to coupling with the other two protons. For comparison, the related compound 1,2-bis(3,4-dichlorophenyl)disulfane shows proton signals at δ 7.56 (d), 7.38 (d), and 7.29 (dd).

¹³C NMR: The spectrum would show six distinct signals for the aromatic carbons. The carbons directly bonded to chlorine (C2, C4) and sulfur (C1) would have their chemical shifts significantly influenced by these electronegative atoms. Studies have shown that the ¹³C chemical shifts, particularly of the β-carbon (Cβ) in cysteine residues, are highly diagnostic of disulfide bond formation in proteins and peptides. For small molecules, the signals for carbons attached to the disulfide bridge are a key feature for structural confirmation. The ¹³C NMR spectrum for 1,2-bis(3,4-dichlorophenyl)disulfane shows six distinct carbon signals at δ 136.4, 133.7, 132.2, 131.2, 129.4, and 127.1 ppm.

NucleusExpected Signal Characteristics for this compound
¹H Three distinct signals in the aromatic region (δ ≈ 7.0-8.0 ppm). Signals would appear as doublets and a doublet of doublets, reflecting the coupling between adjacent protons.
¹³C Six distinct signals for the six unique aromatic carbons. Chemical shifts would be influenced by the positions of the chlorine and sulfur substituents. The C-S and C-Cl signals would be particularly informative.

Quantum Chemical and Molecular Modeling Studies

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of molecules, complementing experimental findings.

DFT calculations can be used to optimize the molecular geometry and compute a range of electronic properties known as reactivity descriptors. These descriptors help in understanding a molecule's stability, reactivity, and potential interaction sites. While specific DFT studies on this compound are not prevalent, the principles can be readily applied.

Key reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) include:

HOMO-LUMO Energy Gap (ΔE): This is a critical indicator of molecular stability. A larger energy gap implies higher kinetic stability and lower chemical reactivity.

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system.

Global Hardness (η) and Softness (S): Hardness is the resistance to a change in electron configuration. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap and are more polarizable and reactive.

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons, providing a measure of its electrophilic character.

DFT studies on related molecules, such as other chlorinated aromatic compounds, have successfully used these descriptors to predict and explain their behavior in various chemical environments. For this compound, DFT would likely show that the HOMO is localized on the disulfide bridge and the phenyl rings, while the LUMO is distributed over the aromatic systems, indicating these are the primary sites for electronic interactions.

DescriptorFormulaChemical Significance
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added.
Energy Gap (ΔE) ΔE = ELUMO - EHOMOIndicates chemical reactivity and kinetic stability.
Chemical Potential (μ) μ = -(I+A)/2Measures the "escaping tendency" of electrons.
Global Hardness (η) η = (I-A)/2Measures resistance to charge transfer.
Global Softness (S) S = 1/(2η)The reciprocal of hardness; indicates polarizability.
Electrophilicity Index (ω) ω = μ²/ (2η)Quantifies the electrophilic nature of a molecule.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. For this compound, MD simulations provide critical insights into its dynamic behavior, including conformational flexibility and the nature of its interactions with surrounding molecules. galaxyproject.org These simulations solve Newton's equations of motion for a system of interacting particles, generating trajectories that reveal how the molecule behaves in different environments, such as in a solvent or in a condensed, solid state. biorxiv.org

Intermolecular Interactions: In a condensed phase, molecules of this compound interact with each other through non-covalent forces. MD simulations can elucidate the nature and strength of these intermolecular interactions. By analyzing the radial distribution functions (RDFs) from the simulation, one can determine the probable distances between atoms of neighboring molecules. frontiersin.org For this compound, key interactions would include van der Waals forces and potential halogen bonding involving the chlorine atoms. The simulations can model how these interactions dictate the molecular packing in a solid state or aggregation in a solution. Studies on polymeric materials containing disulfide bonds have shown that interchain interactions can be quite strong, which is a factor that MD simulations can quantify. frontiersin.org

Table 1: Illustrative Data Obtainable from MD Simulations of this compound

Simulation Output ParameterDescriptionPotential Finding for this compound
C-S-S-C Dihedral Angle Distribution A histogram showing the probability of observing specific dihedral angles during the simulation.Reveals the most stable rotational isomers; likely a gauche conformation common to disulfides.
Root Mean Square Fluctuation (RMSF) Measures the average deviation of each atom from its mean position over the course of the simulation.Highlights flexible regions, such as the phenyl rings, versus more rigid parts of the molecular core. galaxyproject.org
Radial Distribution Function (g(r)) Describes how the density of surrounding particles varies as a function of distance from a reference particle.Can identify characteristic distances for intermolecular packing, such as π-π stacking distances between phenyl rings or close contacts between chlorine and sulfur atoms. frontiersin.org
Interaction Energy The calculated energy of non-bonded interactions (e.g., van der Waals, electrostatic) between molecules.Quantifies the strength of intermolecular forces holding the molecules together in a simulated aggregate or crystal lattice. frontiersin.org

Computational Approaches for Understanding Reaction Mechanisms and Predicting Properties

Computational chemistry provides indispensable tools for predicting the reactivity of this compound and understanding the mechanisms of its reactions at a molecular level. Methods like Density Functional Theory (DFT) are central to these investigations. nih.gov

Understanding Reaction Mechanisms: Computational studies have been instrumental in elucidating the complex reaction pathways available to aryl disulfides.

Disulfide Exchange/Metathesis: Research on the exchange reactions between homodimeric aryl disulfides has shown that the process can be induced by high pressure. acs.org Computational analysis comparing a [2+2] metathesis mechanism against a [2+1] radical-mediated mechanism found no evidence for a transition state in the former, strongly indicating that the reaction proceeds through a radical-mediated pathway. acs.org This process involves the formation of thiyl radicals (RS•) that attack other disulfide bonds. acs.orgbeilstein-journals.org

Disulfide Reduction: The mechanism of disulfide bond cleavage can be strikingly complex. Isotensional simulations on disulfide reduction revealed multiple competing pathways, including bimolecular nucleophilic substitution (SN2) at the sulfur atom and unimolecular C–S bond rupture. ub.edu The preferred mechanism can change depending on the external force applied to the bond, with SN2 being favored at lower forces and bond rupture dominating at higher forces. ub.edu

Photocatalysis: Under photoirradiation, organic disulfides can cleave to form thiyl radicals. beilstein-journals.org These radicals are highly reactive and can catalyze a variety of organic reactions, such as isomerizations and cycloadditions, by reversibly adding to unsaturated bonds. beilstein-journals.org

Predicting Molecular Properties: A wide range of molecular properties for this compound can be accurately predicted using computational methods, providing data that might be difficult or costly to obtain experimentally. nih.gov DFT calculations, for example, are frequently used to determine optimized molecular geometries, vibrational frequencies (corresponding to IR and Raman spectra), and electronic properties. researchgate.netscite.ai

Table 2: Computed Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₆Cl₄S₂PubChem nih.gov
Molecular Weight 356.1 g/mol Computed by PubChem nih.gov
XLogP3 6.5Computed by XLogP3 nih.gov
Hydrogen Bond Donor Count 0Computed by Cactvs nih.gov
Hydrogen Bond Acceptor Count 0Computed by Cactvs nih.gov
Rotatable Bond Count 3Computed by Cactvs nih.gov
Polar Surface Area 50.6 ŲComputed by Cactvs nih.gov
Monoisotopic Mass 353.866503 DaComputed by PubChem nih.gov

Further computational techniques can be applied to predict a wider array of characteristics. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity profiles of chemicals based on their molecular structure. open.ac.uk Other methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are employed to estimate the binding free energy of a molecule to a biological target, such as a protein. mdpi.com

Table 3: Computational Methods and Their Applications in Property Prediction

Computational MethodPredicted PropertyRelevance
Density Functional Theory (DFT) Optimized geometry, electronic structure, NMR chemical shifts, dipole moments, atomic charges. researchgate.netacs.orgProvides fundamental structural and electronic information. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Biological activity profiles based on chemical structure. open.ac.ukUsed to screen compounds for potential biological effects.
Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) Binding free energy and affinity to target molecules. mdpi.comHelps in identifying potential interactions with biological macromolecules.
Time-Dependent DFT (TD-DFT) Electronic excited states, UV-Vis absorption spectra. researchgate.netPredicts how the molecule interacts with light.

Reactivity and Mechanistic Transformations of Bis 2,4 Dichlorophenyl Disulfide and Analogues

Disulfide Bond Scission and Formation Reactions

The disulfide bond (S-S) is a pivotal functional group in the chemistry of bis(2,4-dichlorophenyl) disulfide and its analogues. Its reactivity is characterized by the relative weakness of the sulfur-sulfur bond, making it susceptible to both cleavage and formation under various conditions.

Reductive Cleavage of the Disulfide Linkage

The S-S bond in diaryl disulfides is relatively weak and can be readily cleaved through reductive processes. google.com This cleavage can be initiated by various reducing agents, including thiols, phosphines, and certain metals.

The reduction of diaryl disulfides often proceeds via a dissociative electron transfer mechanism, leading to the formation of a radical anion intermediate which then fragments to yield a thiophenolate anion and a thiyl radical. acs.orgnih.gov The stability of these intermediates is influenced by the nature of the substituents on the aromatic ring. Electron-withdrawing groups can delocalize the negative charge on the resulting thiophenolate anion, thereby facilitating the cleavage.

A common method for the reductive cleavage of disulfide bonds is through thiol-disulfide exchange. libretexts.org This is a reversible reaction where a thiol attacks one of the sulfur atoms of the disulfide bond in an SN2-type displacement, forming a new disulfide and releasing a different thiol. nih.gov The equilibrium of this reaction is influenced by the relative concentrations and redox potentials of the participating thiols and disulfides.

Another approach involves the use of phosphines, such as triphenylphosphine, which can reduce diaryl disulfides to the corresponding thiols. researchgate.net This reaction proceeds through a phosphonium (B103445) salt intermediate. Additionally, metallic reagents, like magnesium in the presence of a nickel catalyst, have been shown to induce reductive cross-coupling reactions of diaryl disulfides, leading to C-S bond cleavage. rsc.org

The ease of reductive cleavage is also dependent on the strength of the disulfide bond. Diaryl disulfides, such as this compound, generally have weaker S-S bonds compared to dialkyl disulfides and are therefore more readily cleaved. google.com

Oxidative Formation and Exchange Reactions of Disulfide Bonds

The formation of disulfide bonds typically involves the oxidation of two thiol molecules. libretexts.orgnih.gov This process is fundamental in various biological and synthetic chemical transformations. A variety of oxidizing agents can be employed for this purpose, including halogens, dimethyl sulfoxide (B87167) (DMSO), and hydrogen peroxide, often in the presence of a catalyst. organic-chemistry.org

One common pathway for oxidative disulfide bond formation proceeds through a sulfenic acid intermediate (RSOH). nih.gov This intermediate is formed by the oxidation of a thiol and then rapidly reacts with another thiol to yield the disulfide. nih.gov

Thiol-disulfide exchange reactions are not only a method for cleavage but also a significant pathway for the formation and interconversion of disulfide bonds. libretexts.orgnih.gov These reactions are crucial in biological systems for processes like protein folding, where protein disulfide isomerase (PDI) catalyzes the exchange between thiols and disulfides. nih.gov

In synthetic chemistry, various catalytic systems have been developed to promote the oxidative coupling of thiols to disulfides. For instance, copper catalysts have been shown to be effective for the synthesis of diaryl disulfides from aryl iodides and a sulfur source like thioglycolic acid, where the solvent choice can direct the reaction towards either the disulfide or a thioacetic acid. organic-chemistry.org Similarly, visible light-mediated coupling of arenediazonium tetrafluoroborates with carbon disulfide provides a route to diaryl disulfides. beilstein-journals.org

Furthermore, disulfide exchange reactions can occur between different disulfide molecules, leading to a mixture of symmetrical and unsymmetrical disulfides. This exchange can be promoted by catalysts or stimuli such as high pressure. acs.org

Chemical Reactivity of the Chlorinated Phenyl Moieties

The two 2,4-dichlorophenyl groups in this compound possess their own characteristic reactivity, primarily governed by the presence of the chlorine atoms and the aromatic nature of the phenyl rings.

Electrophilic Aromatic Substitution Dynamics

The benzene (B151609) ring is susceptible to attack by electrophiles, leading to electrophilic aromatic substitution (SEAr) reactions. wikipedia.orglongdom.org The rate and regioselectivity of these reactions are significantly influenced by the substituents already present on the ring. wikipedia.org In the case of the 2,4-dichlorophenyl group, the chlorine atoms are deactivating yet ortho-, para-directing.

The chlorine atoms are electron-withdrawing through the inductive effect, which deactivates the ring towards electrophilic attack by destabilizing the positively charged intermediate (arenium ion). wikipedia.orgmasterorganicchemistry.com However, they are also capable of donating electron density through resonance, which directs incoming electrophiles to the ortho and para positions. Since the 2 and 4 positions are already occupied by chlorine atoms, further substitution would be directed to the remaining open positions, primarily the 5- and 3-positions. The presence of two deactivating chloro groups makes further electrophilic substitution on the dichlorophenyl ring challenging. msu.edu

The general mechanism for electrophilic aromatic substitution involves the initial attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate, followed by the loss of a proton to restore aromaticity. wikipedia.orgmasterorganicchemistry.comlibretexts.org The presence of strong deactivating groups like chlorine slows down the initial step. wikipedia.org

Transformations Involving the Halogen Substituents

The chlorine atoms on the phenyl rings of this compound can undergo various transformations, although these reactions are generally less common than those involving the disulfide bond. One potential transformation is nucleophilic aromatic substitution (SNAr). However, SNAr reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen) to stabilize the negatively charged Meisenheimer intermediate. msu.edu While the chloro groups are electron-withdrawing, their ability to activate the ring for SNAr is moderate.

Another possibility is the reductive dehalogenation of the aryl chlorides. This can be achieved using various reducing agents, such as catalytic hydrogenation or metal-based reducing systems. organic-chemistry.org For example, bromo and chloro substituents on aromatic rings can be removed by catalytic hydrogenation. organic-chemistry.org

Transformations of aryl halides can also be achieved through the formation of organometallic reagents, such as Grignard or organolithium reagents, via metal-halogen exchange. msu.edu These intermediates can then be reacted with various electrophiles to introduce new functional groups. However, the presence of the disulfide linkage could interfere with the formation or subsequent reactions of these organometallic species.

Diaryl Disulfides as Catalysts and Reagents in Organic Synthesis

Diaryl disulfides, including analogues of this compound, have emerged as versatile catalysts and reagents in a variety of organic transformations. beilstein-journals.orgd-nb.info Their utility often stems from the ability of the disulfide bond to be homolytically cleaved under thermal or photochemical conditions to generate thiyl radicals (RS•). beilstein-journals.orgd-nb.info

These thiyl radicals can act as catalysts in a range of reactions, including:

Cyclization Reactions: Diaryl disulfides can catalyze [3+2] cycloaddition reactions, for instance, between vinylcyclopropanes and alkenes or alkynes, to form polycyclic frameworks. beilstein-journals.org

Oxidation Reactions: In the presence of visible light and oxygen, diaryl disulfides can photocatalyze the aerobic oxidative cleavage of C=C bonds in arylolefins to produce aldehydes or ketones. beilstein-journals.org They can also catalyze the oxidation of alkynes to diaryl-1,2-diketones. beilstein-journals.org

Isomerization Reactions: Under photochemical conditions, diaryl disulfides can facilitate the isomerization of alkenes. d-nb.info

Decarboxylation Reactions: In conjunction with a photoredox catalyst, diaryl disulfides like bis(4-chlorophenyl) disulfide can catalyze the decarboxylation of α-amino acids, α-hydroxy acids, and phenylacetic acids. beilstein-journals.org

Diboration of Alkynes: Disulfides can act as photocatalysts for the addition of bis(pinacolato)diboron (B136004) to terminal alkynes. beilstein-journals.org

The catalytic cycle typically involves the photo-induced generation of a thiyl radical, which then initiates a radical chain process. The ability of the thiyl radical to reversibly add to unsaturated bonds is a key feature of its catalytic activity. beilstein-journals.orgd-nb.info

Furthermore, diaryl disulfides can be used as reagents for the synthesis of other sulfur-containing compounds. For example, they can react with aryl halides in the presence of transition metal catalysts to form aryl sulfides, although this sometimes involves cleavage of the C-S bond rather than the S-S bond. rsc.org They can also be used in the synthesis of unsymmetrical disulfides through exchange reactions. organic-chemistry.org

Applications in Photoredox Catalysis and Photoirradiation-Induced Reactions

Diaryl disulfides, including electron-deficient variants like this compound, are versatile compounds in the realm of photoredox catalysis and photoirradiation-induced reactions. beilstein-journals.orgd-nb.infonih.gov Under photoirradiation, the disulfide bond readily undergoes homolytic cleavage to generate two thiyl radicals (ArS•). beilstein-journals.orgd-nb.infonih.gov These radicals are key intermediates that can participate in a variety of chemical transformations. Their ability to act as photocatalysts, co-catalysts, or initiators makes them valuable in modern organic synthesis. beilstein-journals.orgd-nb.infonih.gov

The reactivity of these photogenerated thiyl radicals is multifaceted. They possess excellent electron transfer properties and can act as potent hydrogen atom transfer (HAT) agents. beilstein-journals.orgd-nb.info This dual reactivity allows them to mediate a wide range of reactions, such as cyclizations, anti-Markovnikov additions, and decarboxylation reactions, under mild conditions. beilstein-journals.orgd-nb.infonih.gov For instance, in some photoredox catalytic cycles, a diaryl disulfide can serve as a co-catalyst to regenerate the primary photocatalyst by acting as an electron relay. beilstein-journals.org

A notable example of their application is in the decarboxylation of carboxylic acids. In a system using an acridinium (B8443388) photoredox catalyst, a diaryl disulfide co-catalyst facilitates the transformation of various carboxylic acids into their corresponding alkanes. beilstein-journals.org Although specific studies focusing exclusively on this compound are not abundant, the principles governing the photoreactivity of diaryl disulfides are broadly applicable. The electron-withdrawing chlorine atoms on the phenyl rings of this compound are expected to influence the electrophilicity and stability of the resulting 2,4-dichlorophenylthiyl radical, thereby modulating its reactivity in these photocatalytic systems.

Role as Hydrogen Atom Transfer (HAT) Catalysts

Diaryl disulfides are effective precursors for generating thiyl radicals, which can function as powerful Hydrogen Atom Transfer (HAT) catalysts in photoredox reactions. beilstein-journals.orgd-nb.info The process is initiated by the absorption of light, leading to the homolysis of the S-S bond and the formation of thiyl radicals (ArS•). beilstein-journals.orgd-nb.infomdpi.com These radicals can then abstract a hydrogen atom from a suitable donor, initiating a radical chain reaction or generating a new radical species for further transformation. beilstein-journals.orgmdpi.com

The efficiency of a thiyl radical as a HAT catalyst is influenced by the stability of the resulting thiol (ArSH) and the bond dissociation energy of the S-H bond being formed. mdpi.com In the context of this compound, the resulting 2,4-dichlorothiophenol would be a key intermediate. The electron-withdrawing chloro-substituents are expected to increase the acidity of the thiol proton and influence the HAT process.

A key application of disulfide-derived HAT catalysts is in reductive dehalogenation reactions. For example, thiyl radicals generated from diphenyl disulfide can produce thiophenol in situ, which then acts as the active HAT catalyst to achieve dehalogenation and radical cyclization with yields ranging from 40-98%. beilstein-journals.org While direct experimental data for this compound in this specific role is limited, the general mechanism is applicable. The 2,4-dichlorophenylthiyl radical would be expected to participate in similar HAT-mediated transformations.

Promotion of Cyclization and Addition Reactions (e.g., Anti-Markovnikov Additions, Cycloadditions)

The thiyl radicals generated from diaryl disulfides under photoirradiation are highly effective in promoting a variety of cyclization and addition reactions. beilstein-journals.orgd-nb.infonih.gov These reactions often proceed with high regioselectivity and offer a green and mild alternative to traditional methods. beilstein-journals.orgd-nb.info

Cyclization Reactions: Diaryl disulfides catalyze [3+2] cycloaddition reactions, transforming three-membered rings with double bonds and substituted olefins into five-membered ring structures. d-nb.info For example, N-tosylvinylaziridines and alkenes undergo cyclization to produce pyrrolidines in the presence of substituted aryl disulfides under UV light. d-nb.info The reaction is initiated by the addition of the photogenerated arylthiyl radical to the double bond, followed by a cascade of radical cyclization steps. beilstein-journals.org

Anti-Markovnikov Additions: A significant application of diaryl disulfide catalysis is in the anti-Markovnikov hydration of olefins. beilstein-journals.orgd-nb.info In a photoredox system utilizing an acridinium catalyst and diphenyl disulfide, terminal and internal olefins are converted to the corresponding primary and secondary alcohols with high yields and excellent regioselectivity. beilstein-journals.org This transformation is challenging to achieve through conventional methods. The proposed mechanism involves the generation of a thiyl radical that facilitates the anti-Markovnikov addition of water across the double bond. While specific data for this compound is not detailed, its analogous reactivity is anticipated.

Facilitation of Transition Metal-Catalyzed Cross-Coupling Reactions

While primarily known for their role in photocatalysis, diaryl disulfides also participate in transition metal-catalyzed cross-coupling reactions, although their function in this context is different. rsc.orgrsc.orgthieme-connect.com In these reactions, the disulfide can act as a source of arylthio groups or undergo cleavage of the C–S bond to participate in the formation of new C–C or C–S bonds. rsc.orgrsc.org

Nickel-Catalyzed Reductive Cross-Coupling: A notable example is the nickel-catalyzed reductive cross-coupling of diaryl disulfides with aryl bromides. rsc.orgrsc.org This reaction, mediated by magnesium and lithium chloride, leads to the formation of biaryls through an unusual C–S bond cleavage. rsc.orgrsc.org The combinatory use of a Ni(II) catalyst and a magnesium mediator is crucial for the cleavage of the C–S bond in the diaryl disulfide, forming an arylnickel(II) species as a key intermediate. rsc.orgrsc.org This method provides a pathway to various biaryl compounds in moderate to good yields. rsc.orgrsc.org

Palladium-Catalyzed Cross-Coupling: In palladium-catalyzed reactions, diaryl disulfides can be coupled with aryl bromides in the presence of a reducing agent like zinc to form unsymmetrical aryl sulfides. thieme-connect.comresearchgate.net For instance, using a PdCl2(dppf) catalyst, diphenyl disulfide reacts with various aryl bromides to yield the corresponding functionalized unsymmetrical sulfides under neutral conditions. thieme-connect.com

The reactivity of this compound in these systems would be influenced by the electronic nature of the dichlorophenyl group, which could affect the rates of oxidative addition and reductive elimination steps in the catalytic cycle.

Biochemical and Environmental Transformation Pathways of Bis 2,4 Dichlorophenyl Disulfide

Biochemical Interactions and Roles of Disulfide Bonds

Disulfide Bonds in Protein Structure Stabilization and Oxidative Folding Processes

Disulfide bonds are covalent linkages formed between the thiol groups of two cysteine residues. wikipedia.orgmetwarebio.com These bonds are critical for the structural stability of many proteins, particularly those secreted into the oxidizing extracellular environment. nih.govrsc.org The formation of disulfide bonds plays a significant role in the protein folding process, helping to stabilize the protein's three-dimensional structure. wikipedia.orgmetwarebio.com This stabilization occurs in several ways:

Conformational Rigidity : By covalently linking two parts of a polypeptide chain, a disulfide bond restricts the protein's conformational freedom, which lowers the entropy of the unfolded state and favors the folded topology. wikipedia.org

Hydrophobic Core Formation : Disulfide bonds can act as a nucleus for a hydrophobic core, around which local hydrophobic residues can gather. wikipedia.org

Secondary Structure Stabilization : By increasing the local concentration of protein residues and decreasing the concentration of water molecules, which can disrupt secondary structures, disulfide bonds help to stabilize these structural elements. wikipedia.org

The process of forming these bonds, known as oxidative folding, is a crucial step in protein maturation and is often catalyzed by enzymes like protein disulfide isomerase (PDI) in the endoplasmic reticulum. nih.govmonash.edu In some cases, the reversible formation and breakage of disulfide bonds can act as a regulatory switch, allowing a protein to alternate between different functions in response to the cellular redox environment. wikipedia.orgnih.gov

Interaction with Biological Thiol Systems

Disulfide compounds can interact with endogenous biological thiols through a process called thiol-disulfide exchange. libretexts.orglibretexts.org A key player in these intracellular reactions is glutathione (B108866) (GSH), a thiol-containing coenzyme that is abundant in the cellular environment. libretexts.org The high concentration of reduced glutathione helps maintain intracellular proteins in their reduced, free thiol state. libretexts.orglibretexts.org

Aromatic disulfides can react with thiols like glutathione. This thiol-disulfide exchange is a reversible reaction where the thiol group of one molecule attacks one of the sulfur atoms of the disulfide bond in another molecule. This results in the formation of a new disulfide bond and a new thiol. libretexts.orglibretexts.org Aromatic thiols are noted to have pKa values and reactivities that are comparable to the in vivo catalyst, protein disulfide isomerase. researchgate.net

In the context of xenobiotics, disulfides can form bonds with endogenous thiols. inchem.org For instance, they can form mixed disulfides with cysteine or glutathione. inchem.orgacs.org The formation of these mixed disulfides with small molecules like cysteine can lead to their excretion in urine. inchem.org However, if they form disulfide bonds with larger macromolecules, it could delay their elimination and potentially lead to effects like enzyme inhibition. inchem.org Glutaredoxins are enzymes that specialize in catalyzing the reduction of these mixed disulfides between proteins and glutathione. acs.orgresearchgate.net

Environmental Fate and Degradation Studies

Microbial Biodegradation Pathways in Environmental Systems (e.g., Fungal Degradation of Related Chlorinated Aromatics)

The biodegradation of chlorinated aromatic compounds, a class to which Bis(2,4-dichlorophenyl) disulfide belongs, is a key process in their environmental fate. researchgate.net Both bacteria and fungi have been shown to degrade these types of compounds, often using them as a source of carbon and energy. cambridge.orgajol.infonih.gov

Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are known for their ability to degrade a wide range of persistent organic pollutants, including chlorinated aromatics. researchgate.netunl.pt This capability is largely due to their non-specific, extracellular lignin-degrading enzymes. unl.pt The degradation of chlorinated aromatic compounds by microorganisms often proceeds through a series of steps. A common pathway for compounds like chlorobenzenes and chlorophenols involves their conversion to chlorocatechols. epa.gov These chlorocatechols are central intermediates that can then undergo ring cleavage, leading to further breakdown. ajol.infoepa.gov

For many chlorinated aromatic compounds, the initial steps of degradation involve dechlorination. iaea.org For example, the biodegradation of 2,4-dichlorophenoxyacetic acid (2,4-D) often starts with the removal of the side chain to form 2,4-dichlorophenol (B122985) (2,4-DCP), which is then hydroxylated to form a dichlorocatechol. nih.gov This dichlorocatechol subsequently undergoes ring cleavage and further degradation, eventually funneling into the tricarboxylic acid cycle. nih.gov The ability of a microorganism to degrade a specific chlorinated compound can be influenced by factors such as the degree and position of chlorine substitution on the aromatic ring. epa.gov

Table 1: Examples of Microorganisms and their Role in Degrading Related Chlorinated Aromatic Compounds

Microorganism Compound Class Degraded Key Intermediate(s) Reference(s)
Cupriavidus necator JMP134 2,4-Dichlorophenoxyacetic acid 2,4-Dichlorophenol, Dichlorocatechol nih.gov
Phanerochaete chrysosporium Chlorinated Aromatics Varies researchgate.net
Pseudomonas aeruginosa Chlorobenzene (B131634) Chlorocatechols ajol.info
Caldariomyces fumago Halogenated Nitroaromatics Chloro-hydroquinone mdpi.com
Stenotrophomonas sp. DXZ9 DDE, DDT Not specified hilarispublisher.com

Photodegradation Mechanisms in Aqueous and Atmospheric Environments

Photodegradation, or photolysis, is a process where light energy drives chemical reactions that break down compounds. nih.govfrontiersin.org For chlorinated aromatic compounds, which can absorb UV light, photolysis is a significant degradation pathway in the environment. acs.orgnih.gov This process can occur through two primary mechanisms:

Direct Photolysis : The pesticide molecule itself absorbs light energy, which excites it to a higher energy state. If the absorbed energy is greater than the energy of a chemical bond within the molecule, that bond can break, leading to degradation. nih.govfrontiersin.org For chlorobenzene, a related compound, direct photolysis involves the breaking of the carbon-chlorine bond. acs.org

Indirect Photolysis : This occurs when other substances in the environment, known as photosensitizers, absorb light energy and then transfer that energy to the pesticide molecule, causing it to degrade. uc.pt In natural waters, dissolved organic matter can act as a photosensitizer, producing reactive oxygen species like singlet oxygen and hydroxyl radicals that can degrade pollutants. nih.govrsc.org

The rate of photodegradation is influenced by several factors, including light intensity, the presence of photosensitizers, and the chemical properties of the water, such as pH. frontiersin.orgbohrium.com Studies on the organochlorine pesticide lindane showed that its photolytic degradation was enhanced in the presence of hydrogen peroxide or Fenton's reagent combined with UV irradiation, compared to UV light alone. scispace.com Similarly, the photodegradation of 2,4-dichlorophenol (2,4-DCP) is influenced by dissolved organic matter derived from biochar, which can both enhance degradation through photosensitization and inhibit it by blocking light. nih.govrsc.org

Identification and Characterization of Environmental Metabolites

The transformation of this compound in the environment, whether through microbial action or photodegradation, results in the formation of various metabolites. Identifying these breakdown products is crucial for understanding the complete environmental impact of the parent compound.

For many chlorinated aromatic pesticides, biodegradation pathways lead to the formation of key intermediates. A common metabolite of many chlorinated phenoxy herbicides and chlorobenzenes is a corresponding chlorophenol, which is then often converted to a chlorocatechol. epa.gov For example, the major metabolite of 2,4-D in both aerobic and anaerobic conditions is 2,4-dichlorophenol (2,4-DCP). nih.gov

Photodegradation also produces a range of metabolites. The photolysis of chlorobenzene in the gas phase was found to produce phenol, benzene (B151609), chlorophenol, and chlorobiphenyls, indicating that dechlorination occurs before the aromatic ring breaks. acs.org In the case of the pesticide β-HCH, photolysis in snow led to its isomerization to α-HCH, while in ice, it also underwent dechlorination to form pentachlorocyclohexene. bohrium.com The degradation of DDE, a persistent metabolite of DDT, can also be facilitated by certain bacterial strains. hilarispublisher.com

Table 2: Common Metabolites from the Degradation of Related Chlorinated Aromatic Compounds

Parent Compound Class Degradation Process Common Metabolites Reference(s)
Chlorophenoxy Herbicides Biodegradation Chlorophenols, Chlorocatechols epa.gov
2,4-Dichlorophenoxyacetic acid (2,4-D) Biodegradation 2,4-Dichlorophenol (2,4-DCP) nih.govnih.gov
Chlorobenzene Photodegradation (gas phase) Phenol, Benzene, Chlorophenol, Chlorobiphenyls acs.org
β-Hexachlorocyclohexane (β-HCH) Photodegradation (in ice/snow) α-Hexachlorocyclohexane, Pentachlorocyclohexene bohrium.com

Kinetic Analysis of Environmental Transformation Processes

A thorough understanding of the kinetic parameters governing the environmental transformation of this compound is crucial for predicting its persistence, transport, and ultimate fate in various environmental compartments. However, a comprehensive review of the scientific literature reveals a notable absence of specific kinetic studies focused solely on this compound. Therefore, this section will first address this data gap and then provide a theoretical kinetic analysis based on the known behavior of structurally related compounds, namely chlorinated aromatic compounds and disulfides. This approach allows for an estimation of the likely transformation kinetics of this compound.

Hydrolysis Kinetics

Hydrolysis is a key abiotic degradation pathway for many organic compounds in aquatic environments. The rate of hydrolysis is often dependent on pH and temperature. For this compound, the central disulfide bond (S-S) and the chloro-substituted aromatic rings are the primary sites for potential hydrolytic cleavage.

While direct data for this compound is unavailable, studies on other disulfide compounds can offer insights. For instance, the hydrolysis of dimethyl disulfide (DMDS) has been shown to be influenced by both pH and temperature, with faster degradation observed under neutral to mildly alkaline conditions. researchgate.net The half-lives for DMDS hydrolysis at 25°C were found to be 13.91 days at pH 5, 10.81 days at pH 7, and 10.52 days at pH 9. researchgate.net In general, the hydrolytic stability of disulfide bonds can be influenced by the electronic effects of the substituent groups. The electron-withdrawing nature of the chlorine atoms on the phenyl rings of this compound could potentially make the sulfur atoms more susceptible to nucleophilic attack by water or hydroxide (B78521) ions, although steric hindrance from the bulky dichlorophenyl groups might counteract this effect. Hydrolysis reactions in environmental settings typically follow first-order or pseudo-first-order kinetics. viu.ca

Interactive Data Table: Hydrolysis Kinetics of Dimethyl Disulfide (DMDS) at 25°C

pHHalf-life (days)
513.91
710.81
910.52

Data sourced from a study on the hydrolysis kinetics of DMDS. researchgate.net

Photolysis Kinetics

Photolysis, or degradation by light, is another significant environmental transformation pathway, particularly for compounds present in surface waters or on soil surfaces. The rate of photolysis is dependent on the light absorption properties of the compound and the quantum yield of the degradation reaction.

Chlorinated aromatic compounds, such as the dichlorophenyl groups in this compound, are known to undergo photolysis. nih.gov Studies on the photolysis of 2,4-dichlorophenol (2,4-DCP), a potential degradation product of this compound, have shown that it can be degraded by UV radiation, with the process often following pseudo-first-order kinetics. For example, the UV-activated persulfate degradation of 2,4-DCP exhibited a pseudo-first-order rate constant of 35.1 × 10⁻³ min⁻¹. rsc.orgresearchgate.net The photolytic degradation of chlorinated aromatic compounds can proceed through various mechanisms, including reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, or through reactions with photochemically generated reactive species like hydroxyl radicals. osti.gov The photolysis rates of chlorinated polycyclic aromatic hydrocarbons have been observed to follow first-order reaction kinetics. nih.gov

Interactive Data Table: Photodegradation Kinetics of 2,4-Dichlorophenol (2,4-DCP) under different conditions

SystemRate ConstantKinetic ModelReference
UV/Persulfate35.1 × 10⁻³ min⁻¹Pseudo-first-order rsc.orgresearchgate.net
Sulphite/UV ARP-First-order nih.gov
UV/IO₄⁻-Pseudo-first-order nih.gov

This table presents kinetic data from various studies on the degradation of 2,4-DCP, a structurally related compound.

Biodegradation Kinetics

Biodegradation, the breakdown of organic compounds by microorganisms, is a critical process in the environmental fate of many chemicals. The kinetics of biodegradation can be complex and are influenced by factors such as the microbial community present, nutrient availability, and the concentration of the target compound.

Organosulfur compounds are known to be biodegradable under certain conditions. nih.gov For instance, the biodegradation of dibenzothiophene, another organosulfur compound, by Acidithiobacillus ferrooxidans was found to follow first-order kinetics at low concentrations and second-order kinetics at higher concentrations. tandfonline.com The biodegradation of organosulfur compounds can be influenced by the presence of other carbon sources. nih.gov Given that this compound contains both chlorinated aromatic rings and a disulfide bond, its biodegradability would likely depend on the ability of microorganisms to cleave the disulfide bond and to subsequently degrade the resulting chlorinated phenols. The presence of chlorine atoms can sometimes inhibit microbial degradation.

Exploration of Advanced Applications in Materials Science and Industrial Chemistry

Functionality as Cross-linking Agents in Polymer Systems

The disulfide bond (S-S) is a key functional group that enables Bis(2,4-dichlorophenyl) disulfide to act as a cross-linking agent. Cross-linking is a process that forms a three-dimensional network from linear polymer chains, significantly enhancing the material's mechanical properties, thermal stability, and solvent resistance.

Disulfide bonds can be incorporated into polymer networks to create dynamic covalent bonds. nih.gov These bonds are robust but can be cleaved and reformed under specific stimuli, such as changes in redox environment, pH, or exposure to light. nih.govrsc.org This reversibility is crucial for developing self-healing materials and recyclable thermosets. researchgate.net While research often focuses on various disulfide-containing molecules, the principle remains broadly applicable. For instance, organic sulfides are well-known as sulfur donors in the rubber industry, where they decompose at vulcanization temperatures to release sulfur, which then forms cross-links.

The general mechanism for using a disulfide compound like this compound as a cross-linker involves the homolytic cleavage of the S-S bond, typically induced by heat or UV radiation, to generate thiyl radicals. These highly reactive radicals can then abstract hydrogen atoms from the polymer backbone or add across double bonds, creating covalent linkages between polymer chains. The presence of chlorine atoms on the phenyl rings can influence the reactivity and stability of the resulting network. Thiol-cleavable, disulfide-containing cross-linkers are particularly valuable in applications like immunotoxin development, where the conjugate must be stable in vivo but separable within the target cell to release the active toxin. korambiotech.com The ability to control the cross-linking and degradation of materials like gelatin has also been demonstrated using disulfide-containing cross-linkers, highlighting their versatility. nih.gov

Investigating Corrosion Inhibition Properties

Organic compounds containing heteroatoms like sulfur, nitrogen, and oxygen are effective corrosion inhibitors for metals, particularly in acidic environments. semanticscholar.org They function by adsorbing onto the metal surface to form a protective film that isolates the metal from the corrosive medium. semanticscholar.org Disulfide derivatives have been studied for their potential to protect mild steel and other alloys. nih.govacs.orgresearchgate.net

While direct studies on this compound are limited, research on structurally similar compounds provides significant insight. A study on formamidine-based thiuram disulfides investigated a series of inhibitors, including N,N′-(disulfanne-1,2-dicarbonothioyl)bis(N,N′-bis(2,6-dichlorophenyl)formimidamide) (DS4), for the corrosion of mild steel in 1 M HCl. nih.govacs.org This compound, which also features dichlorophenyl groups, demonstrated notable inhibition efficiency. nih.govacs.org The study found that such compounds act as mixed-type inhibitors, meaning they reduce the rates of both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. nih.govresearchgate.net The inhibition efficiency of these compounds generally increases with concentration. researchgate.net

The table below summarizes the inhibition efficiencies (% IE) for the dichlorophenyl-containing compound (DS4) and its analogues at a concentration of 1.00 mM, as determined by various electrochemical methods.

Inhibitor % IE (PDP) % IE (LPR) % IE (EIS) Source
DS1 (2,6-dimethylphenyl)98.60%97.98%96.94% nih.gov
DS2 (2,6-diisopropylphenyl)98.36%96.86%96.90% nih.gov
DS3 (dimesityl)94.66%87.44%94.30% nih.gov
DS4 (2,6-dichlorophenyl) 83.57% 77.02% 75.17% nih.gov

PDP: Potentiodynamic Polarization, LPR: Linear Polarization Resistance, EIS: Electrochemical Impedance Spectroscopy.

The data indicates that the electronic properties of the substituents on the phenyl rings play a crucial role. The electron-donating groups in DS1, DS2, and DS3 resulted in higher inhibition efficiencies compared to the electron-withdrawing chloro- groups in DS4. nih.gov

The protective action of a corrosion inhibitor is achieved through its adsorption onto the metal surface. This adsorption can occur through two primary mechanisms: physisorption and chemisorption.

Physisorption involves electrostatic interactions between the charged inhibitor molecules and the charged metal surface. This type of adsorption is generally weaker and can be influenced by the surface charge of the metal. researchgate.net

Chemisorption involves the formation of coordinate covalent bonds between the inhibitor and the metal. This is a stronger form of adsorption and often results from the sharing of electrons between the heteroatoms (like sulfur in the disulfide bond) of the inhibitor and the vacant d-orbitals of the metal atoms. nih.gov

In the case of disulfide inhibitors like the studied DS4, the adsorption process is typically a combination of both physisorption and chemisorption. nih.govacs.org The presence of multiple heteroatoms (N and S) and π-electrons in the aromatic rings facilitates strong adsorption. acs.org The inhibitor molecules replace adsorbed water molecules on the metal surface, forming a barrier. researchgate.net Thermodynamic parameters calculated from experimental data, such as the Gibbs free energy of adsorption (ΔG°ads), help to distinguish between the two mechanisms. The adsorption of these inhibitors was found to follow the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. nih.govresearchgate.netjwent.net

Computational chemistry, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provides powerful tools for understanding inhibitor-surface interactions at the molecular level and correlating molecular structure with inhibition efficiency. researchgate.net These methods are cost-effective and offer detailed insights into adsorption mechanisms. researchgate.net

DFT calculations can determine various quantum chemical parameters for an inhibitor molecule, such as:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. Higher E_HOMO values indicate a greater tendency for electron donation and stronger bond formation with the metal.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons.

Energy Gap (ΔE = E_LUMO - E_HOMO) : A lower energy gap suggests higher reactivity and potentially better inhibition efficiency.

For the series of disulfide inhibitors studied, DFT calculations provided theoretical justification for the experimental results. nih.govacs.org Molecular dynamics simulations can model the adsorption of inhibitor molecules on a metal surface (e.g., Fe(110) for steel), calculating parameters like adsorption energy. acs.orgresearchgate.net A higher negative value for adsorption energy indicates a more stable and spontaneous adsorption process.

The table below presents theoretical data for the dichlorophenyl-containing inhibitor (DS4) and its analogues.

Inhibitor E_HOMO (eV) E_LUMO (eV) Energy Gap (ΔE) (eV) Adsorption Energy (kJ/mol) Source
DS1-5.79-1.744.05-1585.87 nih.gov
DS2-5.76-1.694.07-1684.81 nih.gov
DS3-5.80-1.903.90-1565.37 nih.gov
DS4 -6.28 -2.30 3.98 -1430.29 nih.gov

These computational results align with experimental findings, showing that the inhibitor with electron-withdrawing groups (DS4) has a lower E_HOMO and a less favorable (less negative) adsorption energy, correlating with its lower observed inhibition efficiency compared to the other compounds in the series. nih.gov

Role as Intermediates in the Production of Specialty Chemicals and Reagents (e.g., Fluorinating Agents)

Diaryl disulfides are valuable intermediates in organic synthesis. The disulfide bond can be cleaved under various conditions to generate thiols or thiolates, which can then participate in a wide range of chemical transformations.

One significant application of diaryl disulfides is in the synthesis of sulfur-containing fluorinated compounds. For example, aryl sulfur pentafluorides are typically synthesized through the fluorination of diaryl disulfides or their derivatives. google.com These reactions often employ powerful fluorinating agents like molecular fluorine (F₂), silver(II) fluoride (B91410) (AgF₂), or xenon difluoride (XeF₂). google.com While these methods can be effective, they often require harsh conditions and the use of toxic or explosive reagents. google.com The synthesis of bis(4-sulfophenyl) disulfide, a related compound, can be achieved through multi-step processes starting from materials like benzenesulfonic acid or aniline (B41778) derivatives, highlighting the role of disulfide intermediates in complex syntheses. google.com

Although direct evidence of this compound being used as a precursor for commercial N-F fluorinating agents is not prominent, the general chemistry supports its potential in this area. beilstein-journals.orgnih.govtcichemicals.com Electrophilic fluorinating agents, which contain an electron-deficient fluorine atom, are crucial for modern pharmaceutical and agrochemical synthesis. nih.govtcichemicals.com The synthesis of such reagents often involves the fluorination of nitrogen or sulfur-containing precursors. The foundational chemistry involving the cleavage and subsequent reaction of the disulfide bond in compounds like this compound makes it a plausible, if not yet widely exploited, intermediate for creating complex organosulfur reagents.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Bis(2,4-dichlorophenyl) disulfide, and how is purity validated?

Answer:
this compound is typically synthesized via oxidation of the corresponding thiol precursor (2,4-dichlorobenzenethiol) using oxidizing agents like hydrogen peroxide or iodine in an inert solvent (e.g., ethanol or dichloromethane). Key steps include stoichiometric control of the oxidant and maintaining anhydrous conditions to prevent side reactions. Purity is validated using HPLC (retention time comparison) and NMR spectroscopy (integration of aromatic proton signals at δ 7.2–7.8 ppm). Mass spectrometry (MS) confirms the molecular ion peak at m/z 356 (M⁺). For analogous disulfide synthesis protocols, refer to oxidation mechanisms in diphenyl disulfide systems .

Basic: How can researchers optimize spectroscopic techniques to analyze the electronic and structural properties of this compound?

Answer:

  • NMR : Use 13C^{13}\text{C}-NMR to identify the disulfide bridge (C-S-S-C) via signals at ~40–50 ppm. Aromatic carbons adjacent to chlorine substituents appear deshielded (~125–135 ppm).
  • IR : The S-S stretch is observed at 450–550 cm1^{-1}, while C-Cl stretches occur at 700–750 cm1^{-1}.
  • UV-Vis : Monitor π→π* transitions in the aromatic system (λ~270 nm) and n→σ* transitions in the S-S bond (λ~350 nm).
    Cross-validate results with X-ray crystallography data from structurally analogous spiro compounds, such as 3,9-Bis(2,4-dichlorophenyl)-tetraoxaspiro[5.5]undecane, which provide reference bond lengths (S-S: ~2.05 Å) and dihedral angles .

Advanced: What crystallographic parameters and refinement strategies are essential for resolving the molecular conformation of this compound derivatives?

Answer:
Single-crystal X-ray diffraction requires:

  • Data collection : High-resolution settings (θmax ≥ 25°, MoKα radiation) to resolve chlorine atoms’ electron density.
  • Refinement : Use SHELXTL or similar software with anisotropic displacement parameters for heavy atoms (Cl, S).
  • Validation : Check R-factor convergence (<0.05) and residual electron density (<0.5 eÅ3^{-3}). For example, in related spiro compounds, chair conformations of heterocycles and intermolecular C–H⋯O hydrogen bonding were resolved using these methods . Apply Hirshfeld surface analysis to quantify intermolecular interactions.

Advanced: How do computational models (e.g., DFT) align with experimental data in predicting conformational stability and reactivity of this compound?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict:

  • Conformational stability : Energy differences between axial and equatorial chlorine orientations (~2–5 kJ/mol).
  • Bond dissociation energy (BDE) : S-S bond BDE (~250 kJ/mol) correlates with thermal stability.
    Compare computed torsional angles with X-ray data (e.g., dihedral angles of 76.6° between aromatic rings in spiro derivatives ). Discrepancies >5% suggest solvent effects or crystal packing forces unaccounted for in gas-phase models.

Advanced: How should researchers reconcile contradictory solubility or reactivity data reported for this compound across studies?

Answer:

  • Controlled replication : Standardize solvent polarity (e.g., logP measurements) and temperature. For example, solubility in DMSO varies with trace water content.
  • Kinetic studies : Use stopped-flow spectroscopy to compare reaction rates under identical conditions (e.g., nucleophilic substitution with thiols).
  • Meta-analysis : Apply multivariate regression to identify confounding variables (e.g., impurities in commercial batches, noted in DCBP peroxide synthesis ). Cross-reference with structurally similar compounds, such as diphenyl disulfide, to isolate electronic vs. steric effects .

Advanced: What strategies mitigate challenges in synthesizing enantiomerically pure derivatives of this compound?

Answer:

  • Chiral auxiliaries : Introduce temporary stereogenic centers using menthol or binaphthol derivatives during sulfuration.
  • Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation.
  • Crystallization-induced asymmetric transformation : Exploit differential solubility of diastereomers in ethanol/water mixtures. Validate enantiopurity via circular dichroism (CD) at 220–300 nm and X-ray crystallography .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, goggles, and a lab coat to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential release of toxic HCl fumes during decomposition.
  • Storage : Keep in amber glass under nitrogen at 4°C to inhibit oxidation.
    Reference safety data for analogous disulfides, such as diphenyl disulfide (flash point 113°C ), to design risk assessments.

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